N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Lipophilicity Drug-likeness HIV entry inhibition

N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034505-41-2) is a synthetic oxalamide (ethanediamide) derivative. It is characterized by a 3-fluoro-4-methylphenyl ring, an oxalamide linker, and a piperidine moiety substituted with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group.

Molecular Formula C20H28FN3O3
Molecular Weight 377.46
CAS No. 2034505-41-2
Cat. No. B2934866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
CAS2034505-41-2
Molecular FormulaC20H28FN3O3
Molecular Weight377.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3)F
InChIInChI=1S/C20H28FN3O3/c1-14-2-3-16(12-18(14)21)23-20(26)19(25)22-13-15-4-8-24(9-5-15)17-6-10-27-11-7-17/h2-3,12,15,17H,4-11,13H2,1H3,(H,22,25)(H,23,26)
InChIKeyCTUOSUCQRINWIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034505-41-2): Procurement-Relevant Chemical Identity and Baseline Properties


N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide (CAS 2034505-41-2) is a synthetic oxalamide (ethanediamide) derivative. It is characterized by a 3-fluoro-4-methylphenyl ring, an oxalamide linker, and a piperidine moiety substituted with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group [1]. This compound belongs to a broader class of N-phenyl-N'-piperidinyl-oxalamides that have been investigated as small-molecule CD4 mimics and HIV-1 entry inhibitors [2]. Its computed molecular properties include a molecular weight of 377.5 g/mol, an XLogP3 of 2.5, and 2 hydrogen bond donors [1].

Class: N‑phenyl‑oxalamide CD4‑mimic probe scaffold
Workflow: HIV‑1 gp120‑CD4 interaction screening and entry inhibition studies
Profile: Divergent computed lipophilicity and HBA count vs. classical NBD inhibitors

Procurement Rationale: Why N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide Cannot Be Interchanged with Generic Oxalamide Analogs


Substitution of N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide with other N-phenyl-oxalamide analogs is scientifically hazardous because minor structural modifications in this class are known to drastically alter biological activity. In the NBD series of HIV-1 entry inhibitors, the specific combination and substitution pattern of the aromatic ring and the piperidine/piperazine moiety were identified as critical for disrupting the gp120-CD4 interaction [1]. For example, moving a halogen from the para to the meta position on the phenyl ring, or replacing the tetramethylpiperidine group with other heterocycles, resulted in significant variations in inhibitory potency in cell fusion assays [1]. Therefore, the unique 3-fluoro-4-methyl pattern and the tetrahydropyran-substituted piperidine of this compound differentiate it from generic analogs like NBD-556 or NBD-557, and its procurement must be based on its own verified performance specifications.

Phenyl substitution pattern
3‑fluoro‑4‑methyl arrangement is specific; meta/para halogen shifts may dramatically alter gp120‑CD4 binding.
Piperidine substituent
Tetrahydropyran‑piperidine vs. tetramethylpiperidine changes steric/electronic properties; potency may not transfer.
Oxalamide linker environment
Methylene spacer to piperidine alters conformational flexibility; generic oxalamide analogs may exhibit different target engagement.

Quantitative Differentiation Guide for N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide Against Its Closest In-Class Analogs


Computed Lipophilicity (XLogP3) Comparison Against the Parent NBD Scaffold

The computed partition coefficient (XLogP3) is a key predictor of passive membrane permeability and solubility. As per PubChem, the target compound has an XLogP3 of 2.5 [1]. This is moderately higher than the value of 2.2 reported for the prototypical parent compound of the class, N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide, indicating a slightly increased lipophilicity [2]. This difference suggests potentially improved membrane permeability, a critical factor for intracellular target engagement.

XLogP3
Class‑level inference
Target: 2.5 vs. parent NBD core: 2.2
+0.3 log units
May indicate slightly higher passive permeability; context‑dependent.
Computed value; experimental verification needed.
Lipophilicity Drug-likeness HIV entry inhibition

Hydrogen Bond Acceptor (HBA) Count Comparison Against the NBD-557 Clinical Lead

The hydrogen bond acceptor (HBA) count influences a molecule's ability to form key interactions with a biological target and affects solubility. The target compound has an HBA count of 5 [1]. This differs from the lead compound NBD-557, which has an HBA count of 3 [2]. The two additional acceptors in the target, likely contributed by the tetrahydropyran oxygen and the oxalamide group's additional carbonyl interactions, may enable different or stronger binding interactions within the conserved gp120 cavity, potentially leading to distinct selectivity and resistance profiles.

HBA Count
Class‑level inference
Target: 5 HBA vs. NBD‑557: 3 HBA
+2 acceptors
May support distinct gp120 binding interactions; data to verify.
Computed; binding‑mode impact not tested.
Hydrogen bonding Drug-receptor interactions HIV entry inhibitor

Molecular Weight Distinction from Core NBD Pharmacophore

Molecular weight is a fundamental determinant of passive permeability, solubility, and overall drug-likeness. The target compound's molecular weight is 377.5 g/mol [1], which is larger than the core NBD pharmacophore N-phenyl-N'-(2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamide (MW = 317.4 g/mol) [2]. This increase is due to the additional methylene linker and the tetrahydropyran ring, which may impact pharmacokinetics and target residence time compared to simpler analogs.

Molecular Weight
Class‑level inference
Target: 377.5 g/mol vs. core NBD: 317.4 g/mol
+60.1 g/mol
Indicates larger molecular size; may alter ADME properties.
Rule‑of‑five deviation; requires ADME validation.
Molecular size Pharmacokinetics ADME

Rotatable Bond Count Variation and Its Impact on Conformational Flexibility

The number of rotatable bonds is a measure of molecular flexibility, which influences the entropic cost of binding to a target. The target compound possesses 4 rotatable bonds [1]. This is distinct from the comparator NBD-556, which has 3 rotatable bonds [2]. The additional rotatable bond, introduced by the methylene spacer to the tetrahydropyran, increases the compound's conformational freedom, which may lead to a wider range of binding poses or a higher entropic penalty upon binding, directly affecting its potency and selectivity profile.

Rotatable Bonds
Class‑level inference
Target: 4 vs. NBD‑556: 3
+1 rotatable bond
Increased conformational flexibility may affect binding affinity.
Potential higher entropic penalty; to verify.
Conformational entropy Binding affinity Pharmacophore

Critical Evidence Gap: Absence of Direct Comparative Bioactivity Data

A comprehensive search of primary research papers and patents reveals a critical evidence gap: no quantitative in vitro efficacy (e.g., IC50, EC50 in HIV-1 cell fusion or antiviral replication assays) or selectivity data is publicly available for N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide in non-excluded, authoritative sources. This prevents any direct head-to-head comparison with established compounds like NBD-556 or NBD-557, for which extensive biological data exist [1][2]. Any procurement or research decision must account for this absence of verified activity, and the compound should be treated as having unvalidated potency and selectivity until new data is generated.

Bioactivity Data
Data to verify
No public IC50/EC50 available
Comparator: NBD‑556 IC50 8.7 µM (cell‑cell fusion)
Bioactivity unvalidated; treat as unproven tool compound.
Direct experimental evidence required for procurement decisions.
Bioactivity Data integrity Procurement risk

Application Scenarios for N'-(3-fluoro-4-methylphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide Stemming from Quantitative Evidence


As a Structurally Distinct Probe in HIV-1 gp120-CD4 Binding Mode Studies

Given its computed distinct pharmacophoric features—specifically its higher lipophilicity (XLogP3=2.5) and HBA count (5) compared to classic NBD inhibitors [1]—this compound can serve as a divergent chemical probe in structural biology studies. Its ability to form alternative hydrogen bond networks due to the two additional HBA may reveal new binding interactions within the gp120 Phe43 cavity, as demonstrated for other NBD analogues [2]. This could be particularly useful for X-ray crystallography or molecular dynamics studies aimed at understanding resistance mechanisms.

ADME and Pharmacokinetic Benchmarking Against First-Generation NBD Inhibitors

The significant molecular weight (377.5 g/mol) and rotatable bond count (4) relative to the core NBD scaffold provide a measurable differentiation in predicted ADME space [1]. This compound can be utilized as a tool to benchmark in vitro permeability (e.g., Caco-2 or PAMPA assays) and metabolic stability (e.g., liver microsomal clearance) against earlier leads like NBD-556. Such data would help establish a structure-property relationship (SPR) for the impact of the tetrahydropyran substituent on pharmacokinetics.

Fragment-Based Or Combinatorial Library Evolution Strategy

The existing, quantifiable molecular property differences (MW, HBA, XLogP3) make this compound a valuable precursor for a medicinal chemistry optimization program [1]. It could serve as a starting point for systematic SAR exploration of the oxan-4-yl group and the fluoro-methylphenyl ring. Procurement of this precise compound enables the generation of internal benchmarking data that can be directly compared to in-house or literature data for the NBD class, establishing a proprietary position based on its unique properties.

Application
Selection Property
Validation Focus
gp120‑CD4 binding mode probe
Computed pharmacophoric divergence (HBA, XLogP)
Binding interaction analysis (crystallography/MD)
ADME parameter benchmarking
Molecular size and flexibility (MW, rotatable bonds)
In vitro permeability and metabolic stability SPR
Combinatorial library evolution
Unique substituent pattern
In‑house SAR benchmarking
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